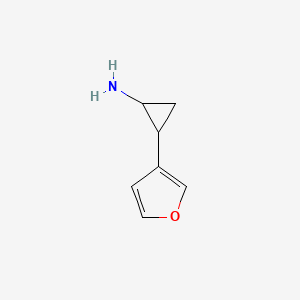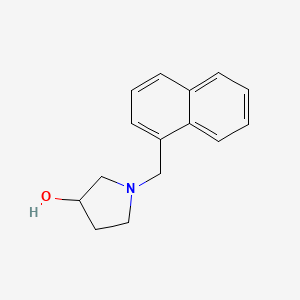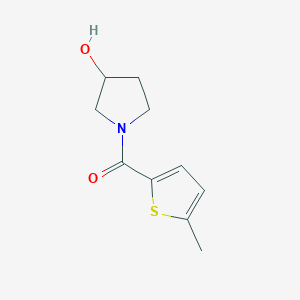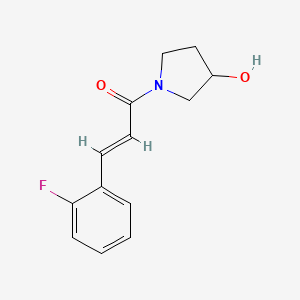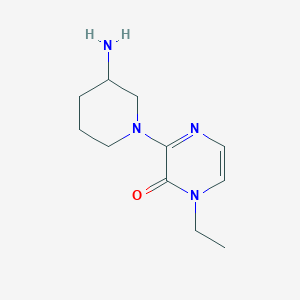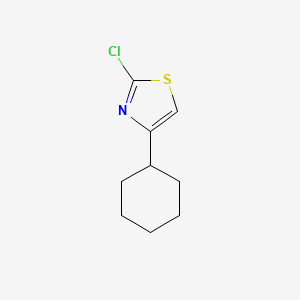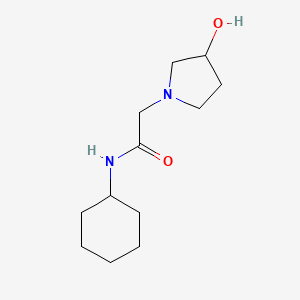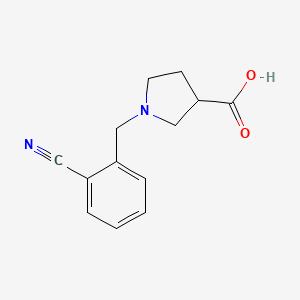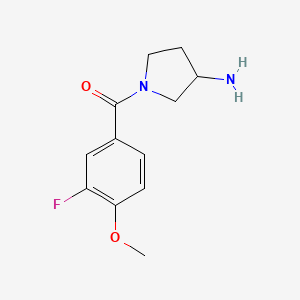
1-(3-环丙基-1H-吡唑-5-基)哌嗪
描述
1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1,3,5-三取代吡唑的合成
该化合物用于合成1,3,5-三取代吡唑,在药物化学中具有重要意义。 该过程从α,β-不饱和醛/酮和肼开始,在微波辐射和无溶剂条件下使用催化剂 。这些吡唑由于其复杂而多样的氮氧自由基,在化学、生物学和材料科学中具有广泛的应用。
抗糖尿病药物
“1-(3-环丙基-1H-吡唑-5-基)哌嗪”用作制备非对映异构的γ-双环杂芳基哌嗪和杂芳基哌啶取代的脯氨酰噻唑烷丁的中间体。 这些化合物是选择性的口服活性二肽基肽酶4抑制剂,用作抗糖尿病药物 。
超分子化学
在超分子化学中,该化合物有助于理解吡唑超分子结构中平面堆积柱的存在。 它有助于评估小的结构变化如何影响超分子环境,这对于设计新材料和药物至关重要 。
化学合成
在化学合成中,“1-(3-环丙基-1H-吡唑-5-基)哌嗪”是构建复杂分子的宝贵试剂。 它在反应中的存在可以影响所需产物的形成,使其成为合成策略中的关键组成部分 。
生物活性研究
该化合物参与生物活性和构效关系的研究。 它用于了解吡唑衍生物的生物学效应,并开发具有潜在治疗应用的新化合物 。
作用机制
Target of Action
Similar compounds have been known to interact with various proteins and enzymes
Biochemical Pathways
Similar compounds have been used as intermediates in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents . This suggests that 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine might also influence pathways related to glucose metabolism.
Action Environment
The action, efficacy, and stability of 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine can be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and temperature . .
生化分析
Biochemical Properties
1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dipeptidyl peptidase 4, an enzyme involved in glucose metabolism and regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine may interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving A549 cells, a type of lung cancer cell line, 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine has been observed to inhibit cell migration and invasion . This suggests that the compound may affect pathways related to cell motility and metastasis. Additionally, it may influence gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, the compound may bind to the active site of dipeptidyl peptidase 4, leading to enzyme inhibition . This inhibition can result in altered glucose metabolism and improved glycemic control. Furthermore, 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine may modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
The effects of 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine can change over time in laboratory settings. Studies have shown that the compound exhibits stability under normal storage conditions . Its degradation and long-term effects on cellular function may vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine can lead to sustained inhibition of cell migration and invasion . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine vary with different dosages in animal models. Studies have indicated that low to moderate doses of the compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Understanding the dosage-dependent effects of 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine is crucial for determining its therapeutic window and ensuring its safe use in preclinical and clinical studies.
Metabolic Pathways
1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Additionally, 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine may affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine within cells and tissues are mediated by various transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins may facilitate the distribution of 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine to specific tissues or compartments, affecting its bioavailability and therapeutic efficacy. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its pharmacological properties.
Subcellular Localization
The subcellular localization of 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine can influence its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and therapeutic potential.
属性
IUPAC Name |
1-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-8(1)9-7-10(13-12-9)14-5-3-11-4-6-14/h7-8,11H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIZNDOIXVPSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468624.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-3-carboxylic acid](/img/structure/B1468626.png)
